molecular formula C7H13ClNO2P B14490547 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole CAS No. 63696-09-3

2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole

Cat. No.: B14490547
CAS No.: 63696-09-3
M. Wt: 209.61 g/mol
InChI Key: LROTVLRBOFJEDT-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole is a chemical compound that belongs to the class of oxazaphospholes These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a chloroalkylphosphine with an ethoxyamine derivative, followed by cyclization to form the oxazaphosphole ring. The reaction conditions may include specific solvents, temperatures, and catalysts to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of phosphines or other reduced species.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choices.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of substituted oxazaphospholes.

Scientific Research Applications

2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole may have applications in several scientific research areas, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole may include other oxazaphospholes with different substituents, such as:

  • 2-Chloro-5-methoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole
  • 2-Chloro-5-ethoxy-3-(methyl)-2,3-dihydro-1,3,2-oxazaphosphole

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can provide insights into its unique characteristics and potential advantages.

Properties

CAS No.

63696-09-3

Molecular Formula

C7H13ClNO2P

Molecular Weight

209.61 g/mol

IUPAC Name

2-chloro-5-ethoxy-3-propan-2-yl-1,3,2-oxazaphosphole

InChI

InChI=1S/C7H13ClNO2P/c1-4-10-7-5-9(6(2)3)12(8)11-7/h5-6H,4H2,1-3H3

InChI Key

LROTVLRBOFJEDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(P(O1)Cl)C(C)C

Origin of Product

United States

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